molecular formula C21H26N2O4 B10973578 N,N'-bis(4-methoxybenzyl)pentanediamide

N,N'-bis(4-methoxybenzyl)pentanediamide

Cat. No.: B10973578
M. Wt: 370.4 g/mol
InChI Key: MHQVEFBRHGTKNI-UHFFFAOYSA-N
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Description

N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE is a chemical compound with the molecular formula C19H22N2O4 It is characterized by the presence of two 4-methoxybenzyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE typically involves the reaction of 4-methoxybenzylamine with glutaric anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing the need for manual intervention and minimizing waste. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieving high purity and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~5~-BIS(4-METHOXYBENZYL)PENTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N,N'-bis[(4-methoxyphenyl)methyl]pentanediamide

InChI

InChI=1S/C21H26N2O4/c1-26-18-10-6-16(7-11-18)14-22-20(24)4-3-5-21(25)23-15-17-8-12-19(27-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

MHQVEFBRHGTKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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